2-Ethoxyethanol;sulfurous acid
Description
Contextualization of Glycol Ethers in Synthetic Organic Chemistry
Glycol ethers are a versatile class of organic solvents and chemical intermediates characterized by the presence of both an ether and a hydroxyl functional group within the same molecule. atamankimya.com This dual functionality imparts unique solubility characteristics, allowing them to be miscible with both water and many organic solvents. atamankimya.comwikipedia.org They are broadly categorized into "E-series" and "P-series," derived from ethylene (B1197577) oxide and propylene (B89431) oxide, respectively. atamankimya.comwikipedia.org
2-Ethoxyethanol (B86334) (also known as ethyl cellosolve) is a prominent member of the E-series, manufactured through the reaction of ethylene oxide with ethanol (B145695). wikipedia.org Its structure consists of an ethyl ether group and a primary alcohol. This structure is responsible for its utility as a high-boiling point solvent capable of dissolving a wide array of substances, including oils, resins, waxes, and nitrocellulose. atamankimya.comwikipedia.org In synthetic organic chemistry, the hydroxyl group of glycol ethers like 2-ethoxyethanol can undergo typical alcohol reactions, such as esterification, to serve as a building block for more complex molecules. glycol-ethers.euwikipedia.org Their excellent solvency and ability to act as coupling agents are leveraged in formulations for paints, inks, cleaning fluids, and coatings. atamankimya.comglycol-ethers.eu
Table 1: Physicochemical Properties of 2-Ethoxyethanol
| Property | Value |
| CAS Number | 110-80-5 wikipedia.orgsigmaaldrich.com |
| Molecular Formula | C₄H₁₀O₂ wikipedia.orgnj.gov |
| Molar Mass | 90.12 g·mol⁻¹ wikipedia.orgsigmaaldrich.com |
| Appearance | Clear, colorless liquid wikipedia.orglookchem.com |
| Boiling Point | 135 °C (275 °F; 408 K) wikipedia.orgsigmaaldrich.com |
| Melting Point | -70 °C to -90 °C wikipedia.orgsigmaaldrich.com |
| Density | 0.930 g/cm³ wikipedia.orgsigmaaldrich.com |
| Solubility in Water | Miscible wikipedia.orgsigmaaldrich.com |
| Vapor Pressure | 3.8 - 4 mmHg (at 20 °C) wikipedia.orgsigmaaldrich.com |
Overview of Sulfurous Acid Chemistry and its Derivatives
Sulfurous acid (H₂SO₃) is a weak, dibasic acid that exists in aqueous solutions of sulfur dioxide (SO₂). chemistrylearner.combritannica.comwikipedia.org Despite its common name and formula, a pure, anhydrous H₂SO₃ molecule has never been isolated; it exists in equilibrium with dissolved sulfur dioxide and water. britannica.comwikipedia.org Raman spectra of these solutions confirm the presence of SO₂, water, and the bisulfite ion (HSO₃⁻). wikipedia.org
The chemistry of sulfurous acid is primarily that of its corresponding anions, the sulfite (B76179) (SO₃²⁻) and bisulfite (HSO₃⁻) ions, and its acid anhydride, SO₂. These species are known for their properties as reducing agents and disinfectants. wikipedia.orgbyjus.com In organic chemistry, the most significant derivatives of sulfurous acid are its esters, known as sulfites. These are not typically formed by direct reaction with the unstable sulfurous acid but by using more reactive reagents like thionyl chloride (SOCl₂). britannica.com Thionyl chloride can be viewed as the diacyl chloride of sulfurous acid and reacts readily with alcohols to form dialkyl sulfites. britannica.com Other derivatives include sulfonic acids, which are a different class of organosulfur compounds with the general formula R-SO₃H.
Table 2: Physicochemical Properties of Sulfurous Acid
| Property | Value |
| CAS Number | 7782-99-2 wikipedia.org |
| Molecular Formula | H₂SO₃ chemistrylearner.com |
| Molar Mass | 82.07 amu chemistrylearner.com |
| State | Exists only in aqueous solution chemistrylearner.combritannica.com |
| Appearance | Colorless liquid chemistrylearner.com |
| Acidity (pKa1) | 1.81 wikipedia.org |
| Density | ~1.03 g/cm³ chemistrylearner.com |
| Odor | Pungent, sulfurous chemistrylearner.com |
Interdisciplinary Relevance of Alcohol-Sulfur Adducts
Alcohol-sulfur adducts, particularly sulfite esters formed from the reaction of an alcohol with a sulfur(IV) species, are of considerable relevance in advanced chemical research. The compound "2-Ethoxyethanol;sulfurous acid" (CAS 1119-11-5) falls into this category, representing the product of such a reaction. chemsrc.com The formation of these adducts, specifically dialkyl sulfites, is typically achieved by reacting two equivalents of an alcohol with thionyl chloride. britannica.com
In this reaction, the hydroxyl group of the alcohol (such as 2-ethoxyethanol) acts as a nucleophile, displacing the chloride ions from thionyl chloride to form a new carbon-oxygen-sulfur bond. The resulting diester, bis(2-ethoxyethyl) sulfite, encapsulates the structural features of both parent molecules.
These organosulfur compounds have found utility in various fields. Cyclic sulfite esters, formed from 1,2-diols and thionyl chloride, and their subsequent oxidation products, cyclic sulfate (B86663) esters, are valuable intermediates in organic synthesis. britannica.com The unique reactivity of the sulfite group allows it to be used as a protecting group for diols or as a precursor for stereospecific substitution reactions. The broader field of organosulfur chemistry, which includes sulfur analogs of alcohols (thiols) and ethers (sulfides), is rich and varied, offering reaction pathways not accessible with their oxygen counterparts. libretexts.org For instance, the relative weakness of the S-H bond compared to the O-H bond makes thiols more acidic than alcohols, and the ability of sulfur to exist in multiple oxidation states (sulfides, sulfoxides, sulfones) provides a platform for diverse chemical transformations. libretexts.org
Properties
CAS No. |
1119-11-5 |
|---|---|
Molecular Formula |
C8H22O7S |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
2-ethoxyethanol;sulfurous acid |
InChI |
InChI=1S/2C4H10O2.H2O3S/c2*1-2-6-4-3-5;1-4(2)3/h2*5H,2-4H2,1H3;(H2,1,2,3) |
InChI Key |
GKJDRLMQWCTBHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCO.CCOCCO.OS(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxyethanol;sulfurous Acid
Synthesis of 2-Ethoxyethanol (B86334) via Ethoxylation Processes
2-Ethoxyethanol, also known as ethyl cellosolve, is commercially produced through the ethoxylation of ethanol (B145695). This process involves the reaction of ethylene (B1197577) oxide with ethanol. wikipedia.orgeuropa.eu The reaction is typically conducted under elevated temperature and pressure, often in the presence of an alkaline catalyst. europa.eu Following the primary reaction, the crude product undergoes purification, commonly via distillation, to isolate 2-ethoxyethanol from unreacted starting materials and byproducts. europa.eu
Another patented method describes a multi-step synthesis starting from a compound of formula (I) which is hydrolyzed with an inorganic acid to yield dichloroacetic acid. This intermediate is then reacted with sodium ethoxide in absolute ethanol. The resulting 2,2-diethoxy ethyl acetate (B1210297) is subsequently reduced using KBH4 and an inorganic catalyst to produce 2,2-diethoxyethanol. google.comgoogle.com This method is highlighted as being suitable for large-scale industrial production without the need for high-pressure conditions, offering high product yield and quality. google.comgoogle.com
Table 1: Ethoxylation Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Reactants | Ethylene Oxide, Ethanol |
| Temperature | 140–160 °C nih.gov |
| Pressure | 0.3 ± 0.1 MPa nih.gov |
| Catalyst | Alkaline or specialized catalysts (e.g., MCT-09, NAE-03) europa.eunih.gov |
In Situ Generation and Stabilization of Sulfurous Acid Species
Sulfurous acid (H₂SO₃) is an unstable compound that exists in equilibrium with sulfur dioxide (SO₂) and water. For synthetic applications, it is typically generated in situ by dissolving sulfur dioxide gas in an appropriate solvent, often an aqueous or alcoholic medium. The reaction is:
SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq)
In organic synthesis, the reactivity of this in-situ generated sulfurous acid is key. The equilibrium can be influenced by temperature, pressure, and the nature of the solvent. For reactions with alcohols, the alcohol itself can serve as the solvent, allowing for direct interaction with dissolved sulfur dioxide. The use of sulfur dioxide surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), provides a solid, stable source of SO₂ that can be used in a controlled manner for one-pot syntheses. acs.org
Mechanistic Investigations of 2 Ethoxyethanol;sulfurous Acid Reactions
Kinetic Analysis of Formation and Decomposition Pathways
The reaction of 2-ethoxyethanol (B86334) with sulfurous acid (an aqueous solution of sulfur dioxide) is fundamentally an esterification process. The primary product is 2-ethoxyethyl sulfite (B76179), formed through the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of sulfurous acid.
The formation of the sulfite ester can be represented by the following equilibrium:
2-Ethoxyethanol + Sulfurous Acid ⇌ 2-Ethoxyethyl Sulfite + Water
Kinetic studies of this reaction typically reveal a second-order rate law, being first order with respect to both 2-ethoxyethanol and sulfurous acid. The rate of formation can be expressed as:
Rate = k[2-Ethoxyethanol][Sulfurous Acid]
Where 'k' is the second-order rate constant. The temperature dependence of this rate constant generally follows the Arrhenius equation, allowing for the determination of the activation energy (Ea) for the reaction.
Table 1: Representative Rate Constants and Activation Parameters for the Formation of 2-Ethoxyethyl Sulfite
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |
|---|---|---|---|
| 298 | 1.2 x 10⁻⁴ | 55 | 6.2 x 10⁶ |
| 308 | 3.5 x 10⁻⁴ | 55 | 6.2 x 10⁶ |
Note: The data in this table is representative and intended to illustrate the expected kinetic behavior.
Elucidation of Reaction Mechanisms Through Isotopic Labeling
Isotopic labeling is a powerful tool for elucidating the precise mechanistic pathway of the reaction between 2-ethoxyethanol and sulfurous acid. By strategically replacing atoms with their heavier isotopes, the fate of each reactant can be traced through the reaction.
A key mechanistic question is whether the reaction proceeds via cleavage of the C-O or O-H bond of the alcohol. This can be investigated by using 2-ethoxyethanol labeled with ¹⁸O at the hydroxyl group (CH₃CH₂O¹⁸H). If the reaction proceeds through a nucleophilic attack by the alcohol's oxygen on the sulfur atom, the ¹⁸O isotope will be incorporated into the 2-ethoxyethyl sulfite product.
Similarly, using sulfurous acid with labeled sulfur (³⁴S) can confirm the incorporation of the sulfur atom into the final product and can be used in kinetic isotope effect studies to probe the nature of the transition state. A significant kinetic isotope effect (k₃₂/k₃₄ > 1) would suggest that the S-O bond formation is part of the rate-determining step.
Table 2: Expected Isotopic Distribution in Products for Mechanistic Elucidation
| Labeled Reactant | Proposed Mechanism | Expected Location of Isotope in Product (2-Ethoxyethyl Sulfite) |
|---|---|---|
| 2-Ethoxyethanol-¹⁸OH | Nucleophilic attack by alcohol oxygen | The ether linkage of the sulfite ester (R-O-¹⁸S(O)OR) |
Note: The data in this table is hypothetical and illustrates the principles of isotopic labeling experiments.
Role of Acidity and Solvation Effects on Reactivity
The reaction between 2-ethoxyethanol and sulfurous acid is highly sensitive to the acidity of the medium. The reaction is typically acid-catalyzed. In the presence of a strong acid, the sulfurous acid can be protonated, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the alcohol. The rate of the reaction, therefore, shows a direct dependence on the concentration of H⁺ ions.
Solvation also plays a critical role in the reaction kinetics. The choice of solvent can influence the stability of the reactants, transition states, and products, thereby altering the reaction rate.
Protic Solvents (e.g., water, methanol): These solvents can solvate both the anionic species and the protonated intermediates through hydrogen bonding. While they can facilitate the reaction by stabilizing charged intermediates, they can also solvate the nucleophilic alcohol, potentially hindering its reactivity.
Aprotic Solvents (e.g., DMSO, DMF): These solvents are less effective at solvating anions but can be effective at solvating cations. The reaction rate in these solvents will depend on the specific nature of the transition state.
Table 3: Hypothetical Relative Reaction Rates in Different Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Water | 80.1 | 1.0 |
| Methanol | 32.7 | 0.6 |
| Acetonitrile | 37.5 | 1.5 |
Note: The data in this table is representative and illustrates the potential impact of solvent choice on reaction rates.
Catalytic Interventions in 2-Ethoxyethanol-Sulfur Chemistry
To enhance the rate and efficiency of the reaction between 2-ethoxyethanol and sulfurous acid, various catalytic strategies can be employed. These interventions aim to lower the activation energy of the reaction.
Brønsted Acid Catalysis: As mentioned, stronger acids than sulfurous acid itself can be used to catalyze the reaction. For example, the addition of a small amount of sulfuric acid can significantly increase the reaction rate. nih.gov
Lewis Acid Catalysis: Lewis acids, such as metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂), can also be effective catalysts. They function by coordinating to the oxygen of the alcohol's hydroxyl group, making it a better leaving group, or to an oxygen on sulfurous acid, increasing the sulfur's electrophilicity.
Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins (e.g., Nafion, Amberlyst) or sulfated metal oxides, offers the advantage of easy separation of the catalyst from the reaction mixture. nih.gov These materials provide acidic sites on their surface that can facilitate the esterification.
Table 4: Representative Catalytic Efficiency for the Formation of 2-Ethoxyethyl Sulfite
| Catalyst | Catalyst Type | Hypothetical Turnover Number (h⁻¹) |
|---|---|---|
| None | Uncatalyzed | 0.01 |
| Sulfuric Acid | Brønsted Acid | 10 |
| Scandium Triflate | Lewis Acid | 25 |
Note: The data in this table is hypothetical and intended to provide a qualitative comparison of different catalytic approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
2-Ethoxyethanol:
The ¹H and ¹³C NMR spectra of 2-Ethoxyethanol provide unambiguous confirmation of its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Ethoxyethanol displays characteristic signals corresponding to the different types of protons in the molecule. A triplet at approximately 1.22 ppm is assigned to the methyl protons (-CH₃) of the ethyl group, which is coupled to the adjacent methylene (B1212753) protons. The quartet at about 3.51 ppm corresponds to the methylene protons (-OCH₂-) of the ethyl group. The two methylene groups of the ethylene (B1197577) glycol moiety appear as triplets around 3.57 ppm and 3.70 ppm. The hydroxyl proton (-OH) typically appears as a broad singlet, with its chemical shift being dependent on concentration and solvent. wikipedia.orgnih.govchemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum further corroborates the structure with four distinct signals. The carbon of the methyl group (-CH₃) resonates at the lowest chemical shift. The two methylene carbons of the ethoxy group and the hydroxyethyl (B10761427) group show distinct signals in the downfield region, reflecting their different chemical environments. nih.govdrugbank.com
Interactive Data Table: NMR Data for 2-Ethoxyethanol
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.22 | Triplet | -CH₃ |
| ¹H | ~3.51 | Quartet | -OCH₂CH₃ |
| ¹H | ~3.57 | Triplet | -OCH₂CH₂OH |
| ¹H | ~3.70 | Triplet | -OCH₂CH₂OH |
| ¹H | Variable | Broad Singlet | -OH |
| ¹³C | ~15 | Singlet | -CH₃ |
| ¹³C | ~61 | Singlet | -OCH₂CH₂OH |
| ¹³C | ~67 | Singlet | -OCH₂CH₃ |
| ¹³C | ~72 | Singlet | -OCH₂CH₂OH |
Sulfurous Acid:
Direct NMR spectroscopic characterization of sulfurous acid (H₂SO₃) is challenging due to its instability. In aqueous solutions, sulfurous acid exists in a complex equilibrium with dissolved sulfur dioxide (SO₂), bisulfite ions (HSO₃⁻), and sulfite ions (SO₃²⁻). wikipedia.org
¹⁷O NMR Spectroscopy: Studies using ¹⁷O NMR have provided evidence for the existence of different isomers in solutions of sulfurous acid and protonated sulfites. The data suggests an equilibrium between the [H-OSO₂]⁻ and [H-SO₃]⁻ isomers. wikipedia.org
³³S NMR Spectroscopy: ³³S NMR is a potential tool for studying sulfur-containing compounds. However, the low natural abundance and quadrupolar nature of the ³³S nucleus result in broad signals, making it less practical for the direct observation of the transient H₂SO₃ molecule in solution. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight of a compound and for elucidating its fragmentation patterns, which aids in structural confirmation. rsc.org
2-Ethoxyethanol:
HRMS analysis of 2-Ethoxyethanol allows for the precise determination of its molecular formula, C₄H₁₀O₂. The fragmentation pattern observed in the mass spectrum is consistent with its structure, showing characteristic losses of small neutral molecules. acs.orgmiamioh.edu Common fragmentation pathways include the loss of a methyl radical, an ethyl group, or a water molecule.
Sulfurous Acid:
The mass spectrometric detection of sulfurous acid has been a key piece of evidence for its existence, albeit as a transient species.
The first detection of the H₂SO₃ molecule in the gas phase was achieved in 1988 through the dissociative ionization of diethyl sulfite. wikipedia.org
More recent studies have focused on the formation and fragmentation of clusters involving sulfuric acid and other atmospheric molecules, which are relevant to atmospheric chemistry. These studies often employ advanced mass spectrometry techniques like atmospheric pressure interface time-of-flight (APi-TOF) mass spectrometry. copernicus.orgacs.orgcopernicus.org
X-ray Diffraction Analysis for Solid-State Structure Confirmation
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov
2-Ethoxyethanol:
As 2-Ethoxyethanol is a liquid at room temperature with a melting point of -70 °C, X-ray diffraction studies would require cryo-crystallography techniques to obtain a single crystal and determine its solid-state structure. While challenging, such a study would provide precise bond lengths and angles, as well as information about intermolecular interactions like hydrogen bonding in the solid state.
Sulfurous Acid:
Direct X-ray diffraction analysis of solid sulfurous acid has not been reported due to its instability. However, related compounds have been studied.
A clathrate hydrate (B1144303) with the formula 4SO₂·23H₂O has been crystallized and its structure investigated. This compound decomposes above 7 °C. wikipedia.org
Extensive X-ray and neutron diffraction studies have been performed on various sulfuric acid hydrates (H₂SO₄·nH₂O), providing detailed structural information on the interactions between sulfate (B86663) ions, hydronium ions, and water molecules in the solid state. ansto.gov.auansto.gov.auusra.edunih.gov These studies offer insights into the types of hydrogen-bonded networks that might be expected in sulfur-based oxoacids.
Computational Chemistry and Theoretical Modeling of 2 Ethoxyethanol;sulfurous Acid Systems
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine properties such as optimized molecular geometry, bond energies, and electronic distribution.
Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. For a system involving 2-ethoxyethanol (B86334) and sulfurous acid, DFT calculations, often using functionals like B3LYP or HSEH1PBE with a suitable basis set (e.g., 6-311++G(d,p)), can be used to model the ground state geometry and electronic properties. doi.orgepstem.net These calculations can reveal the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group of 2-ethoxyethanol and the sulfurous acid molecule.
Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy, albeit at a greater computational expense. datapdf.com These methods are crucial for benchmarking DFT results and for systems where electron correlation effects are particularly important. For the 2-ethoxyethanol and sulfurous acid system, high-level ab initio calculations could provide precise interaction energies and a detailed description of the potential energy surface. For instance, studies on similar systems like the SO₂-H₂O complex have used methods like QCISD(T) to predict thermochemistry and binding energies. datapdf.com
Research findings from computational studies on related molecules provide a framework for what to expect. For example, a computational study on the thermal degradation of 2-ethoxyethanol utilized the G3MP2 and G3B3 methods to investigate its reaction mechanisms. nih.gov The stationary point geometries were optimized using the B3LYP functional with the 6-31G(d) basis set. nih.govacs.org
Table 1: Representative Data from Quantum Chemical Calculations
| Property | Typical Method | Application to 2-Ethoxyethanol;Sulfurous Acid System |
| Optimized Geometry | DFT (B3LYP/6-31G(d)) | Predicts bond lengths, bond angles, and dihedral angles of the interacting molecules. |
| Interaction Energy | CCSD(T)/aug-cc-pVQZ | Determines the stability of the complex formed between 2-ethoxyethanol and sulfurous acid. mdpi.com |
| HOMO-LUMO Gap | DFT, Electron Propagator Theory | Indicates the electronic excitability and chemical reactivity of the system. mdpi.com |
| Dipole Moment | DFT, Ab initio | Quantifies the overall polarity of the molecular complex, influencing its solubility and interactions. |
| Mulliken Charges | DFT (B3PW91/6-311+G(d,p)) | Describes the partial charges on each atom, highlighting sites for electrophilic or nucleophilic attack. epstem.net |
Reaction Pathway Analysis and Transition State Identification
Understanding the chemical reactions that can occur between 2-ethoxyethanol and sulfurous acid, such as esterification, requires a detailed analysis of the reaction pathways and the identification of transition states.
Computational methods are essential for mapping the potential energy surface of a reaction. This involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
A thorough computational study of the thermal degradation of 2-ethoxyethanol has demonstrated the utility of these methods. nih.govacs.org In that work, various unimolecular and bimolecular reaction pathways were investigated. nih.gov Intrinsic Reaction Coordinate (IRC) analysis was performed to confirm that the identified transition states correctly connect the reactants and products on the potential energy surface. nih.govacs.org For example, among eleven possible degradation pathways for 2-ethoxyethanol, the formation of ethanol (B145695) and ethanal was identified as the most plausible, with a calculated activation barrier of 287 kJ mol⁻¹ at the G3B3 level of theory. nih.govacs.org In bimolecular reactions with ethanol, a pathway leading to ether, H₂, and ethanol was found to be more likely, with a lower activation energy of 221 kJ mol⁻¹. nih.govacs.org
For the 2-ethoxyethanol and sulfurous acid system, similar methodologies could be applied to study the acid-catalyzed esterification reaction to form 2-ethoxyethyl sulfite (B76179). The steps would involve:
Locating Reactant and Product Complexes: Optimizing the geometries of the initial hydrogen-bonded complex of 2-ethoxyethanol and sulfurous acid and the final product complex.
Searching for Transition States: Employing algorithms to find the saddle point on the potential energy surface corresponding to the esterification reaction.
Verifying Transition States: Performing a vibrational frequency analysis to ensure the TS has exactly one imaginary frequency, and using IRC calculations to connect the TS to the reactant and product minima.
Calculating Activation Energies: Determining the energy difference between the transition state and the reactants to predict the reaction kinetics. Studies on the direct reaction of alcohols with sulfuric acid have shown a strong dependence of the rate constants on acid concentration and temperature. oberlin.edu
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
While quantum chemical calculations are powerful for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics and a predefined force field.
For the 2-ethoxyethanol and sulfurous acid system, MD simulations can provide critical insights into:
Solvent Effects: The presence of a solvent, such as water, can significantly influence the interaction between 2-ethoxyethanol and sulfurous acid. MD simulations can model the explicit interactions between solute and solvent molecules, revealing how the solvent shell is structured and how it affects the stability of any reaction intermediates or transition states. frontiersin.org The conformation of a molecule can change depending on the complexity and realism of the reaction system being modeled. frontiersin.org
Conformational Analysis: 2-Ethoxyethanol is a flexible molecule with multiple rotatable bonds. Its conformation can be influenced by intermolecular interactions with sulfurous acid and the surrounding solvent molecules. frontiersin.org MD simulations can explore the conformational landscape of 2-ethoxyethanol in this environment, identifying the most populated conformers and the dynamics of their interconversion. Studies on similar molecules like ethylene (B1197577) glycol have used MD simulations to show the predominance of gauche conformations for the O-C-C-O dihedral angle in both the pure liquid and aqueous solutions. researchgate.net
The development of accurate force fields is crucial for the reliability of MD simulations. For new systems, force field parameters may need to be optimized by fitting to experimental data or high-level quantum chemical calculations. researchgate.net
Prediction of Spectroscopic Parameters for Characterization
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra to identify and characterize the species present in the 2-ethoxyethanol and sulfurous acid system.
Vibrational Spectroscopy (FT-IR): DFT calculations are widely used to compute harmonic vibrational frequencies. doi.org These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be used to assign the peaks in an experimental FT-IR spectrum. epstem.net For the this compound system, this could help identify the vibrational modes associated with the O-H and S=O stretching, as well as the modes of the intermolecular hydrogen bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) of a molecule are highly sensitive to its electronic environment. Quantum chemical methods can calculate NMR shielding tensors, which can be converted into chemical shifts. These predictions can aid in the interpretation of complex NMR spectra and help to confirm the structure of reaction products.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. doi.org For the 2-ethoxyethanol and sulfurous acid system, TD-DFT could predict how the electronic transitions of 2-ethoxyethanol are perturbed by the interaction with sulfurous acid. For example, a study on 2-ethoxythiazole (B101290) used TD-DFT with B3LYP and HSEH1PBE functionals to calculate absorbance and oscillator strength values. doi.org
Table 2: Predicted Spectroscopic Data for a Hypothetical 2-Ethoxyethanol-Sulfurous Acid Complex
| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance |
| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT (B3LYP/6-311++G(d,p)) | Assignment of experimental peaks to specific molecular vibrations, identification of hydrogen bonding. doi.org |
| ¹H NMR | Chemical Shifts (ppm) | DFT (GIAO method) | Structural elucidation and confirmation of product formation. |
| ¹³C NMR | Chemical Shifts (ppm) | DFT (GIAO method) | Further structural confirmation, especially changes in the carbon skeleton. |
| UV-Vis | Absorption Maxima (λ_max, nm) | TD-DFT (B3LYP/6-311++G(d,p)) | Understanding electronic structure and predicting the color and photochemical behavior of the system. doi.org |
By integrating these diverse computational approaches, a comprehensive theoretical model of the this compound system can be constructed, providing deep molecular-level understanding to complement and guide experimental investigations.
Chemical Transformations and Reactivity Profiles of 2 Ethoxyethanol;sulfurous Acid
Acid-Base Equilibria and Protonation States
The interaction between 2-ethoxyethanol (B86334) and sulfurous acid is fundamentally an acid-base equilibrium. 2-Ethoxyethanol possesses two sites for protonation: the oxygen of the hydroxyl group and the oxygen of the ether linkage. Sulfurous acid (H₂SO₃) is a weak acid that exists in equilibrium with its conjugate bases, bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻).
In the mixture, the stronger acid, sulfurous acid, will donate a proton to the more basic sites on the 2-ethoxyethanol molecule. The hydroxyl oxygen and the ether oxygen of 2-ethoxyethanol act as Lewis bases, accepting a proton. This results in the formation of protonated 2-ethoxyethanol species. The equilibrium will favor the formation of the weaker acid and weaker base. Given that sulfurous acid is a significantly stronger acid than protonated 2-ethoxyethanol, the equilibrium will lie towards the protonated organic species and the bisulfite anion.
The primary equilibria in the aqueous solution can be described as:
C₂H₅OCH₂CH₂OH + H₂SO₃ ⇌ C₂H₅OCH₂CH₂OH₂⁺ + HSO₃⁻
C₂H₅OCH₂CH₂OH + H₂SO₃ ⇌ C₂H₅(H⁺)OCH₂CH₂OH + HSO₃⁻
The extent of protonation depends on the concentration of the components and the pH of the solution. The hydroxyl group of 2-ethoxyethanol itself is a very weak acid and requires a strong base for deprotonation.
Table 1: Comparative pKa Values for Relevant Species
| Compound/Species | Formula | pKa Value | Role |
|---|---|---|---|
| Sulfurous Acid (1st dissociation) | H₂SO₃ | ~1.85 | Acid |
| Sulfurous Acid (2nd dissociation) | HSO₃⁻ | ~7.2 | Acid |
| Protonated 2-Ethoxyethanol (oxonium ion) | C₂H₅OCH₂CH₂OH₂⁺ | ~ -2 | Acid |
Note: The pKa of protonated ethers/alcohols is an approximation from general organic chemistry principles.
Reactivity with Common Reagents: Oxidants and Reductants
The reactivity of the 2-ethoxyethanol and sulfurous acid system is a composite of the reactivities of both components.
Reactivity with Oxidants 2-Ethoxyethanol is highly reactive with oxidizing agents. nj.gov It can react violently with strong oxidants such as perchlorates, peroxides, permanganates, and nitrates. nj.gov Upon exposure to air and light, 2-ethoxyethanol can form explosive peroxides. nj.govcarlroth.com The primary alcohol group is susceptible to oxidation, which can yield an aldehyde (2-ethoxyacetaldehyde) and subsequently a carboxylic acid (2-ethoxyacetic acid). nih.gov
Recent research on the atmospheric photo-oxidation of 2-ethoxyethanol initiated by hydroxyl (OH) radicals demonstrates its susceptibility to oxidation under environmental conditions, leading to the formation of highly oxygenated organic molecules. nih.gov
Sulfurous acid and its conjugate base, sulfite, are effective reducing agents and are readily oxidized to sulfuric acid or sulfate (B86663). This reactivity means the sulfurous acid component will also react with strong oxidants.
Table 2: Reactivity Profile with Common Reagents
| Reagent Type | Specific Example(s) | Expected Reaction with 2-Ethoxyethanol | Expected Reaction with Sulfurous Acid |
|---|---|---|---|
| Oxidants | Permanganates, Peroxides, Dichromate, OH Radical | Violent reaction; oxidation of alcohol to aldehyde/carboxylic acid. nj.govnih.gov | Oxidation to sulfate (SO₄²⁻). |
| Reductants | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Generally no reaction with ether or alcohol group. | No reaction. |
Pathways for Esterification and Transesterification
The presence of a primary alcohol group in 2-ethoxyethanol and an acidic catalyst (sulfurous acid) allows for esterification reactions.
Esterification
Reaction with Sulfurous Acid: 2-Ethoxyethanol can react directly with sulfurous acid to form a sulfite ester. The reaction of two molecules of the alcohol with one molecule of sulfurous acid would yield bis(2-ethoxyethyl) sulfite and water. This is an equilibrium process. 2 C₂H₅OCH₂CH₂OH + H₂SO₃ ⇌ (C₂H₅OCH₂CH₂)₂SO₃ + 2 H₂O
Acid-Catalyzed Esterification: The sulfurous acid in the mixture can act as a catalyst for the esterification of 2-ethoxyethanol with a carboxylic acid (R-COOH). In this classic Fischer esterification, the alcohol attacks the protonated carboxylic acid to form an ester and water. C₂H₅OCH₂CH₂OH + R-COOH ⇌ (H₂SO₃ catalyst) ⇌ R-COOCH₂CH₂OC₂H₅ + H₂O
Transesterification Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com 2-Ethoxyethanol can participate in these reactions, which can be acid-catalyzed. masterorganicchemistry.com In the presence of an existing ester (e.g., methyl acetate) and sulfurous acid as a catalyst, 2-ethoxyethanol can displace the original alcohol (methanol) to form a new ester (2-ethoxyethyl acetate). masterorganicchemistry.commdpi.com
The general acid-catalyzed mechanism involves protonation of the ester's carbonyl oxygen, making it more electrophilic for the nucleophilic attack by the hydroxyl group of 2-ethoxyethanol. masterorganicchemistry.com
Table 3: Potential Esterification and Transesterification Pathways
| Reaction Type | Reactants | Catalyst | Product |
|---|---|---|---|
| Sulfite Ester Formation | 2-Ethoxyethanol, Sulfurous Acid | Self-reacting | Bis(2-ethoxyethyl) sulfite |
| Fischer Esterification | 2-Ethoxyethanol, Carboxylic Acid | Sulfurous Acid | 2-Ethoxyethyl ester |
Stability Studies Under Varied Chemical Environments
The stability of the 2-ethoxyethanol and sulfurous acid system is limited by the inherent properties of both of its constituents.
Chemical Incompatibility: The system is inherently acidic. It is incompatible with strong bases, which would neutralize the sulfurous acid in a vigorous reaction. nj.govpentachemicals.eu It is also incompatible with strong oxidizing agents due to the reactivity of both the alcohol and the sulfurous acid. nj.govchemsrc.comnoaa.gov Furthermore, 2-ethoxyethanol is reported to be corrosive to aluminum, zinc, and galvanized metals. nj.gov
Thermal and Photochemical Stability: Sulfurous acid is notoriously unstable and exists in equilibrium with dissolved sulfur dioxide (SO₂). Upon heating, this equilibrium shifts, leading to the decomposition of the acid and the release of sulfur dioxide gas.
2-Ethoxyethanol itself can undergo peroxide formation, a process that can be initiated by exposure to light and air (oxygen). nj.govcarlroth.com This can lead to the formation of unstable and potentially explosive peroxide compounds, especially upon heating or concentration. fishersci.com Therefore, storage should be in sealed containers away from light and heat. nj.gov
| Contact with Active Metals (Al, Zn) | Corrosive action. nj.gov | Reacts to form metal sulfites and hydrogen gas. | Unstable; corrosive and reactive. |
Applications of 2 Ethoxyethanol;sulfurous Acid and Its Derivatives in Chemical Synthesis
Role as an Intermediate in the Production of Specialty Chemicals
Both 2-Ethoxyethanol (B86334) and sulfur-based acids are crucial starting materials or intermediates in the synthesis of a wide array of specialty chemicals.
2-Ethoxyethanol serves as a key precursor in several industrial syntheses. atamankimya.comsigmaaldrich.com Its primary role as an intermediate is in the production of 2-ethoxyethyl acetate (B1210297) (also known as ethyl cellosolve acetate), a widely used solvent in the paint and coatings industry. atamankimya.comilo.org The synthesis involves the esterification of 2-Ethoxyethanol. Furthermore, it is a building block in the synthesis of more complex molecules, including pharmaceuticals. For instance, 2,2-diethoxyethanol, a related derivative, is a known intermediate in the synthesis of the antiviral drug lamivudine. google.comgoogle.com
Sulfurous acid (H₂SO₃) and its derivatives, more commonly sulfonic acids (RSO₃H), are fundamental to the production of numerous specialty chemicals. britannica.com The process of sulfonation, which introduces the sulfo group (-SO₃H) into organic compounds, is a major industrial process. wikipedia.org
Detergents and Surfactants: Alkylbenzenesulfonic acids are produced on a massive scale for manufacturing synthetic detergents. britannica.comwikipedia.org
Dyes: Many water-soluble dyes are synthesized using aromatic sulfonic acids as intermediates. britannica.com The sulfonic acid group enhances the water solubility of complex organic molecules. britannica.com
Pharmaceuticals: The sulfonamide functional group, derived from sulfonation reactions, is the basis for sulfa drugs, a class of antibacterial agents. georganics.sk
The following table summarizes the role of these compounds as intermediates:
| Intermediate | Derivative Product | Application Area |
| 2-Ethoxyethanol | 2-Ethoxyethyl Acetate | Solvents atamankimya.comilo.org |
| 2,2-Diethoxyethanol | Lamivudine Intermediate | Pharmaceuticals google.comgoogle.com |
| Aromatic Hydrocarbons | Aromatic Sulfonic Acids | Dyes, Phenols britannica.com |
| Alkylbenzenes | Alkylbenzenesulfonic Acids | Detergents wikipedia.org |
| Various Organics | Sulfonamides | Pharmaceuticals georganics.sk |
Exploration in the Development of New Synthetic Reagents
The development of novel reagents is crucial for advancing chemical synthesis, and derivatives of sulfur-based acids are particularly prominent in this area.
While 2-Ethoxyethanol is primarily used as a solvent or a basic building block, the functionalization of molecules with sulfate (B86663) or sulfo groups leads to new and powerful synthetic tools. wikipedia.orgguidechem.com The sulfation of small molecules, although challenging, is an area of growing interest due to the significant biological functions of the resulting compounds. nih.gov
Traditional sulfation methods have relied on sulfuric acid derivatives and sulfur trioxide amine/amide complexes to act on alcoholic or phenolic groups. nih.gov Research focuses on overcoming challenges like regioselectivity and product stability to create novel sulfated compounds. nih.gov
Organosulfur compounds derived from sulfonic and sulfinic acids are a major group of synthetic reagents. georganics.sk
Sulfonyl Chlorides (RSO₂Cl): These are highly reactive compounds used to introduce the sulfonyl group. They serve as precursors to sulfonamides and sulfonate esters. libretexts.org
Sulfonate Esters: Reagents like methyl triflate (a triflic acid ester) are powerful alkylating agents in organic synthesis due to the excellent leaving group ability of the sulfonate anion. wikipedia.org
Thiourea Dioxide: This sulfinic acid derivative, prepared by the oxidation of thiourea, is used as a reductive bleach in the textile industry. georganics.sk
Contributions to Polymer and Material Science Research
In polymer and material science, 2-Ethoxyethanol often functions as a solvent for various resins and polymers, including nitrocellulose, epoxies, and alkyds. atamankimya.comdcceew.gov.au Its ability to dissolve a wide range of compounds makes it useful in the formulation of coatings, inks, and cleaning agents for material surfaces. atamankimya.comwikipedia.org Some research also notes its use in the gelation of organic liquids when mixed with certain polymers and crosslinkers. acs.org
The introduction of sulfonic acid groups into polymer chains is a far more direct and impactful contribution to material science. This process, known as sulfonation, imparts unique and valuable properties to materials.
Ion-Exchange Resins: Polymeric sulfonic acids are the foundation of many strong acid cation-exchange resins, such as Dowex, which is based on sulfonated polystyrene. wikipedia.org These resins are critical for water softening and purification. wikipedia.org
Proton-Exchange Membranes (PEMs): Fluorinated polymeric sulfonic acids, like Nafion, are essential components in PEM fuel cells. wikipedia.org The sulfonic acid groups facilitate the transport of protons across the membrane.
Functional Polymers: Sulfonation can be used to modify existing polymers or be incorporated during polymerization to create materials with enhanced properties. acs.orgnih.govmdpi.com For instance, sulfonated polymers can exhibit improved water retention and are studied for their ability to adsorb metal ions, making them useful for water treatment. mdpi.com
The table below highlights research findings in this area:
| Compound/Functional Group | Application in Polymer/Material Science | Research Finding |
| 2-Ethoxyethanol | Solvent / Gelling Agent | Used to dissolve various resins and lacquers; can form organogels with specific polymers. atamankimya.comacs.org |
| Sulfonic Acid (-SO₃H) | Ion-Exchange Resins | Sulfonated polystyrene (e.g., Dowex resin) is a widely used catalyst and ion-exchange material. wikipedia.org |
| Sulfonic Acid (-SO₃H) | Proton-Exchange Membranes | Perfluorinated sulfonic acid polymers (e.g., Nafion) are critical for proton transport in fuel cells. wikipedia.org |
| Sulfonic Acid (-SO₃H) | Water Treatment | Sulfonated polymers can act as polyelectrolytes for the removal of toxic metals from wastewater via ion-exchange. mdpi.com |
| Sulfonic Acid (-SO₃H) | Solid Acid Catalysts | Sulfonated polymers, including those derived from biomass like cashew nut shell liquid, can be used as recyclable solid acid catalysts. nih.gov |
Potential in Catalytic Systems for Organic Reactions
The most significant catalytic applications among the compounds discussed belong to sulfuric acid and its organic derivatives, sulfonic acids. They are cornerstones of acid catalysis in organic chemistry. nih.gov
2-Ethoxyethanol is not typically a catalyst itself but serves as a solvent in which catalyzed reactions occur. atamankimya.com Its incompatibility with strong acids like sulfuric acid under certain conditions must be considered. nj.gov
Sulfuric Acid (H₂SO₄) is a widely used homogeneous acid catalyst. chemguide.co.uk Its strong proton-donating ability facilitates numerous reactions: youtube.com
Esterification: It catalyzes the reaction between a carboxylic acid and an alcohol to form an ester. chemguide.co.uklibretexts.org
Dehydration: It is used to eliminate water from alcohols to form alkenes. youtube.com
Nitration: In combination with nitric acid, it acts as a catalyst for the nitration of aromatic compounds like benzene. chemguide.co.uklibretexts.org
Sulfonic Acids (RSO₃H) offer advantages as catalysts because their organic group can make them soluble in organic solvents (lipophilic). wikipedia.org
Homogeneous Catalysis: Simple sulfonic acids like p-toluenesulfonic acid (pTSA) and methanesulfonic acid are regularly used as strong acid catalysts in organic synthesis. britannica.comwikipedia.org
Heterogeneous Catalysis: Polymeric sulfonic acids, such as Dowex resins or other sulfonated polymers, function as solid acid catalysts. wikipedia.orgnih.gov These are advantageous because they can be easily separated from the reaction mixture and recycled, making industrial processes more sustainable. nih.gov Sulfated zirconia is another example of a solid Lewis acid catalyst used in organic synthesis. nih.gov
Analytical Methodologies for Research and Process Monitoring of 2 Ethoxyethanol;sulfurous Acid
Chromatographic Techniques (GC, HPLC) for Purity and Quantitative Analysis
Chromatographic methods are central to assessing the purity of 2-ethoxyethanol (B86334) and for the quantitative analysis of components within the mixture.
Gas Chromatography (GC):
Gas chromatography is a primary technique for the analysis of volatile compounds like 2-ethoxyethanol. nih.govnih.gov A common approach involves direct injection of a liquid sample or headspace analysis. For purity and quantitative analysis, a flame ionization detector (FID) is frequently employed due to its excellent sensitivity to organic compounds. nih.govchromforum.org
A typical GC-FID method for determining 2-ethoxyethanol involves using a polar capillary column. google.com The choice of column is critical for achieving good separation from other volatile impurities or reaction components. For instance, a method for detecting several glycol ethers, including 2-ethoxyethanol, specifies a polar column with a temperature program ranging from 40-80°C up to 220-240°C, which allows for the separation of multiple components. google.com Another established method uses a 10% free fatty acid phase on a Chromosorb-P AW packed column, operating isothermally at 130°C. nih.gov For trace analysis in air, samples can be adsorbed onto activated carbon, desorbed with a solvent mixture like carbon disulfide and 2-propanol, and then analyzed by GC-FID. nih.gov This method reports a detection limit of 0.1 ppm based on a 10-liter air sample. nih.gov
Table 1: Gas Chromatography Methods for 2-Ethoxyethanol Analysis
| Parameter | Method 1 (OSHA 79) nih.gov | Method 2 (NIOSH 1403) nih.gov | Method 3 nih.gov | Method 4 google.com |
|---|---|---|---|---|
| Analyte | 2-Ethoxyethanol | Ethylene (B1197577) glycol monoethyl ether | 2-Ethoxyethanol | 2-Ethoxyethanol |
| Matrix | Air | Air | Solvent Vapors | Liquid/Solid Samples |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Column | Not specified | Not specified | 10% FFAP on Chromosorb-P AW | Polar Capillary Column |
| Detection Limit | 2.1 ppb | 0.7 µg/sample | 0.1 ppm | Not specified |
High-Performance Liquid Chromatography (HPLC):
HPLC is particularly useful for analyzing less volatile compounds or for samples in complex matrices. nih.gov While 2-ethoxyethanol can be analyzed directly, its lack of a strong chromophore makes UV detection challenging. To overcome this, pre-column derivatization can be employed to enhance detection sensitivity. nih.gov One such method involves derivatizing 2-ethoxyethanol with 1-naphthyl isocyanate, allowing for sensitive and selective analysis using a reversed-phase HPLC system with UV detection. nih.gov This technique has been successfully applied to quantify 2-ethoxyethanol in complex matrices like cosmetic formulations. nih.gov
For the analysis of sulfite (B76179), the conjugate base of sulfurous acid, ion chromatography, a subset of HPLC, is a standard method. It allows for the separation and quantification of sulfite from other anions in the mixture.
Table 2: HPLC Method for 2-Ethoxyethanol Derivatization and Analysis nih.gov
| Parameter | Details |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Derivatization Agent | 1-Naphthyl isocyanate |
| Application | Quantification of 2-ethoxyethanol in complex matrices (e.g., cosmetics) |
| Studied Concentrations | 0.1%, 2.0%, 5.0% in various formulations |
| Outcome | Reliable for routine quality control analyses |
Electrophoretic Methods for Separation and Characterization
Capillary electrophoresis (CE) offers a high-resolution separation technique that can be applied to the analysis of both the alcohol and acidic components of the mixture. For the analysis of 2-ethoxyethanol, which is a neutral molecule, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes.
For the sulfite anion, capillary ion electrophoresis (CIE) is a powerful tool for rapid and efficient separation from other inorganic and organic anions that might be present in the reaction mixture. The technique relies on the differential migration of ions in an electric field within a narrow capillary. By using a buffer with a co-ion that has a mobility similar to the analytes, sharp peaks and good resolution can be achieved.
While specific research on the electrophoretic separation of the "2-ethoxyethanol;sulfurous acid" system is not widely published, the principles of MEKC and CIE are well-established for the individual component types.
Electrochemical Detection Methods for Trace Analysis
Electrochemical methods provide high sensitivity and are well-suited for the trace analysis of both 2-ethoxyethanol and sulfite/sulfur dioxide.
Detection of 2-Ethoxyethanol: Direct electrochemical oxidation of alcohols like 2-ethoxyethanol can be achieved on modified electrodes. These sensors often utilize nanomaterials or metal catalysts to lower the oxidation potential and enhance the current response. While specific sensors for 2-ethoxyethanol are not as common, the principles applied to ethanol (B145695) and other glycol ether sensors are transferable. Detection can be performed using techniques like cyclic voltammetry or amperometry. researchgate.net
Detection of Sulfite and Sulfur Dioxide: A variety of electrochemical sensors have been developed for the sensitive detection of sulfite and sulfur dioxide. researchgate.netecsense.com These sensors often rely on the electrocatalytic oxidation of sulfite at a modified electrode surface. For example, a sensor developed using a sol-gel derived composite with dispersed iron exhibited excellent characteristics for sulfite oxidation at a potential of +0.35 V. researchgate.net This sensor showed a linear response to sulfite in the concentration range of 0.73 mg/L to 95.42 mg/L. researchgate.net Other advanced sensors utilize materials like molybdenum disulfide flakes or acid-treated nanoparticles to achieve low detection limits, sometimes in the micromolar (µM) range. researchgate.netnih.gov Solid polymer electrochemical sensors are also used for detecting gaseous sulfur dioxide, offering durability and ease of integration. ecsense.com
Table 3: Performance of Various Electrochemical Sulfite Sensors
| Sensor Type | Linear Range | Detection Limit (LOD) | Reference |
|---|---|---|---|
| Sol-Gel Composite with Iron | 0.73 - 95.42 mg/L | Not specified | researchgate.net |
| CuO/rGO/SPE | 1 - 300 µM | 0.2425 µM | researchgate.net |
| Acid-Treated Fe3O4@SiO2 | Not specified | 31.57 µmol/L | nih.gov |
| NiO/CuO Composite | Not specified | 15.22 µM | researchgate.net |
Development of In Situ Monitoring Techniques for Reaction Progress
Monitoring the reaction between 2-ethoxyethanol and sulfurous acid in real-time is crucial for process control and understanding reaction kinetics. Spectroscopic techniques are ideal for in situ analysis as they are non-destructive and can provide continuous data. clairet.co.uk
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:
Both FTIR and Raman spectroscopy are powerful tools for monitoring chemical reactions. clairet.co.ukthermofisher.com In the context of the esterification reaction between an alcohol and an acid, these techniques can track the consumption of reactants and the formation of products. researchgate.netcopernicus.org
FTIR Spectroscopy: By using an Attenuated Total Reflectance (ATR) probe immersed in the reaction mixture, changes in the infrared spectrum can be continuously recorded. clairet.co.uk The disappearance of the broad O-H stretching band from 2-ethoxyethanol and the appearance of characteristic S=O and C-O-S stretching bands from the resulting sulfite ester would indicate reaction progress. FTIR is particularly sensitive to polar functional groups. thermofisher.com Studies on the esterification of alcohols with sulfuric acid have successfully used FTIR to monitor the formation of organosulfates and the change in water content. researchgate.netcopernicus.org
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. thermofisher.com It is highly sensitive to non-polar bonds and can be less susceptible to interference from water, which is a byproduct of the esterification. A Raman probe can be used to monitor the reaction in situ, providing information on the symmetric vibrations of the molecules. This technique would be effective in tracking the unique spectral fingerprints of the reactants and products. frontiersin.org
The combination of these in situ techniques allows for a comprehensive understanding of the reaction dynamics, including the identification of intermediates, the determination of reaction endpoints, and the calculation of kinetic parameters. clairet.co.ukresearchgate.net
Emerging Research Avenues and Future Perspectives for 2 Ethoxyethanol;sulfurous Acid Chemistry
Integration with Flow Chemistry and Microreactor Technology
The synthesis of sulfite (B76179) esters, potentially through the reaction of 2-ethoxyethanol (B86334) with a sulfonating agent like thionyl chloride or directly with sulfurous acid, can be significantly enhanced through the adoption of flow chemistry and microreactor technology. Traditional batch processing for esterifications, especially those involving reactive or unstable reagents, can pose challenges related to heat management, reaction control, and safety. nj.gov Flow chemistry offers a compelling alternative by performing reactions in a continuously moving stream within a small-diameter tube or microreactor.
This methodology provides superior heat and mass transfer, precise control over residence time, and a significantly higher surface-area-to-volume ratio compared to batch reactors. For a potentially exothermic esterification involving 2-ethoxyethanol, a microreactor can rapidly dissipate heat, preventing temperature spikes that could lead to side reactions or decomposition of the desired sulfite ester product. Several studies have demonstrated the successful use of flow systems for Fischer esterification reactions using acid catalysts, achieving high conversions in remarkably short reaction times. lpp-group.comoup.com The use of packed-bed reactors with solid acid catalysts in flow systems further simplifies the process by allowing for easy separation and reuse of the catalyst. oup.comresearchgate.net Applying this approach to the synthesis of bis(2-ethoxyethyl) sulfite could enable a safer, more efficient, and scalable manufacturing process.
| Parameter | Conventional Batch Reactor | Microreactor Flow System |
| Heat Transfer | Slow, potential for hot spots | Rapid, excellent temperature control |
| Reaction Time | Minutes to hours oup.com | Seconds to minutes oup.comresearchgate.net |
| Safety Profile | Higher risk with exothermic reactions | Inherently safer due to small reaction volume |
| Process Control | Moderate | Precise control of temperature & residence time |
| Scalability | Complex, requires reactor redesign | Simple, by numbering-up (parallelization) |
| Product Purity | Variable, potential for byproducts | Often higher due to precise control |
Exploration of Bio-inspired Synthetic Routes
The pursuit of greener and more selective chemical manufacturing has spurred interest in bio-inspired and biocatalytic synthesis. Organosulfur compounds, in particular, are prevalent in a wide range of biologically active molecules, and nature has evolved sophisticated enzymatic pathways for their creation. jmchemsci.comnih.gov While the direct enzymatic synthesis of bis(2-ethoxyethyl) sulfite has not been reported, this area represents a significant future research opportunity.
Bio-inspired approaches could leverage enzymes to achieve high selectivity under mild, aqueous conditions, avoiding the harsh reagents and solvents common in traditional synthesis. researchgate.net For instance, researchers could explore the use of engineered sulfotransferases, which are enzymes that transfer a sulfonate group to a substrate, or other biocatalysts designed to functionalize the hydroxyl group of 2-ethoxyethanol. The biosynthesis of many natural organosulfur compounds begins with precursors like glutathione, which are then acted upon by a cascade of specific enzymes. hu.edu.jo A future research goal could be to design a synthetic biological pathway in a microbial host that expresses enzymes capable of converting 2-ethoxyethanol and a simple sulfur source into the target sulfite ester. Such a method would be highly sustainable and could open doors to novel organosulfur molecules that are difficult to access through conventional chemistry. alchempro.com
| Approach | Potential Biocatalyst | Hypothetical Advantages | Research Challenges |
| Direct Enzymatic Synthesis | Engineered Sulfotransferase / Hydrolase | High chemo- and regioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, low catalyst stability, substrate specificity. |
| Whole-Cell Biocatalysis | Genetically Modified Microorganism (e.g., E. coli) | Use of simple feedstocks, multi-step synthesis in one pot, sustainable. | Pathway design and optimization, metabolic burden on host, product toxicity. |
| Chemoenzymatic Synthesis | Laccase or other oxidoreductases researchgate.net | Combines chemical and biological steps for optimal efficiency. | Catalyst compatibility, process integration, purification complexity. |
Design of Next-Generation Functional Materials
The modification of commodity chemicals like glycol ethers is a powerful strategy for creating next-generation functional materials. researchgate.net Introducing a sulfite ester group, derived from sulfurous acid, onto the 2-ethoxyethanol backbone would create a new bifunctional molecule, bis(2-ethoxyethyl) sulfite. This molecule could serve as a unique monomer or functional additive for polymers and other materials. The presence of both ether linkages and a central sulfite group imparts a distinct combination of polarity, flexibility, and reactivity.
The sulfite ester group is known to be susceptible to hydrolysis and can act as an alkylating agent under certain conditions. wikipedia.org This inherent reactivity could be harnessed to design smart materials, such as self-healing polymers where the sulfite linkage can be reversibly broken and reformed, or degradable plastics where the ester bond provides a point of cleavage. Furthermore, incorporating this monomer into polymer chains, for example, with poly(ethylene glycol) (PEG), could alter the physical properties of the resulting material. mdpi.com The sulfite group could act as an internal plasticizer, increasing flexibility, or modify the solvency and surface properties of the material. The dual ether-sulfite functionality offers a platform for creating materials with tailored characteristics for applications ranging from advanced coatings and adhesives to specialized drug delivery systems. sigmaaldrich.cn
| Property | Base Polymer (e.g., Polyester) | Polymer with Sulfite Monomer | Potential Advantage |
| Flexibility | Standard | Potentially Increased | Internal plasticization effect |
| Solubility | Dependent on backbone | Modified (likely increased in polar solvents) | Tunable solvency for specific applications |
| Reactivity | Generally inert | Reactive sites at sulfite group | Potential for cross-linking, degradability |
| Adhesion | Standard | Potentially Increased | Enhanced interaction with polar substrates |
| Thermal Stability | High | Potentially Lower | Controlled degradation point |
Advanced Studies in Supramolecular Chemistry and Non-Covalent Interactions
Supramolecular chemistry, which studies chemical systems beyond the individual molecule, is governed by weak, non-covalent interactions such as hydrogen bonding and van der Waals forces. The structure of bis(2-ethoxyethyl) sulfite makes it an intriguing candidate for advanced studies in this field. The molecule possesses multiple sites capable of engaging in non-covalent interactions: the oxygen atoms of the two ether linkages and the three oxygen atoms of the central sulfite group can all act as hydrogen bond acceptors. wikipedia.org The sulfur atom also has a lone pair of electrons, contributing to the molecule's trigonal pyramidal geometry and electronic profile. wikipedia.orgwikipedia.org
These features suggest that bis(2-ethoxyethyl) sulfite could participate in host-guest chemistry or self-assemble into larger, ordered structures. For example, it could form hydrogen bonds with water or other protic molecules, influencing its solubility and aggregation behavior. libretexts.org In non-polar environments, dipole-dipole interactions originating from the polar C-O and S-O bonds would dominate. Research into sulfated peptide amphiphiles has shown that sulfate (B86663) groups can drive the self-assembly of molecules into well-defined, one-dimensional nanostructures. beilstein-journals.orgnih.gov While a sulfite is distinct from a sulfate, the principle of using sulfur-oxygen functionalities to direct assembly is analogous. Future research could explore how bis(2-ethoxyethyl) sulfite interacts with itself and other molecules to form liquid crystals, gels, or other complex phases, opening pathways to new stimuli-responsive materials and organized molecular systems.
| Interaction Type | Participating Groups | Hypothetical Supramolecular Outcome |
| Hydrogen Bonding | Ether oxygens, Sulfite oxygens (as acceptors) | Formation of hydrogels, co-crystals with H-bond donors. |
| Dipole-Dipole | C-O and S=O bonds | Self-assembly into ordered liquid crystalline phases. |
| van der Waals Forces | Ethoxyethyl chains | Packing in crystalline states, influencing melting points. libretexts.org |
| Host-Guest Chemistry | Entire molecule as guest | Encapsulation within cyclodextrins or other macrocycles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
